molecular formula C17H23N7O2 B11185065 1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide

1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide

Cat. No.: B11185065
M. Wt: 357.4 g/mol
InChI Key: OBZUTVULWWEKKD-UHFFFAOYSA-N
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Description

1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group, a methoxyphenyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Substitution Reactions:

    Piperidine Carboxamide Formation: The final step involves the coupling of the triazine derivative with piperidine-4-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.

    Piperidine Carboxamides: Compounds with piperidine carboxamide moieties but different ring systems.

Uniqueness

1-({4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N7O2/c1-26-13-5-3-2-4-12(13)20-17-22-14(21-16(19)23-17)10-24-8-6-11(7-9-24)15(18)25/h2-5,11H,6-10H2,1H3,(H2,18,25)(H3,19,20,21,22,23)

InChI Key

OBZUTVULWWEKKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCC(CC3)C(=O)N

Origin of Product

United States

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